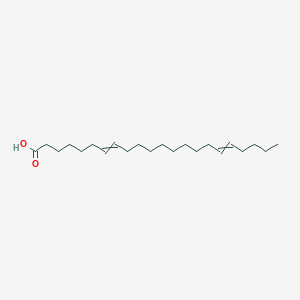
Docosa-7,17-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosa-7,17-dienoic acid is a polyunsaturated fatty acid with two double bonds located at the 7th and 17th positions. This compound is part of the broader family of docosadienoic acids, which are known for their significant roles in various biological processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of docosa-7,17-dienoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method includes the desaturation of oleic acid to produce octadeca-6,9-dienoic acid, followed by further elongation and desaturation steps to achieve the desired this compound .
Industrial Production Methods
Industrial production of this compound often utilizes biotechnological approaches, including the use of genetically modified microorganisms capable of producing long-chain polyunsaturated fatty acids. These microorganisms are cultured under specific conditions to maximize the yield of the target compound .
Chemical Reactions Analysis
Types of Reactions
Docosa-7,17-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups, such as halogens or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and peroxides.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium or platinum) is typically used.
Substitution: Halogens (e.g., chlorine or bromine) and hydroxylating agents are commonly employed.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated or hydroxylated fatty acids.
Scientific Research Applications
Docosa-7,17-dienoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized lubricants and surfactants
Mechanism of Action
The mechanism of action of docosa-7,17-dienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the synthesis of bioactive lipid mediators, which play crucial roles in signaling pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Docosahexaenoic acid (DHA): Another polyunsaturated fatty acid with six double bonds, known for its significant role in brain and retinal function.
Eicosapentaenoic acid (EPA): A polyunsaturated fatty acid with five double bonds, known for its anti-inflammatory properties.
Arachidonic acid: A polyunsaturated fatty acid with four double bonds, involved in the synthesis of eicosanoids, which are important signaling molecules.
Uniqueness
Docosa-7,17-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to modulate membrane fluidity and serve as a precursor for bioactive lipid mediators sets it apart from other similar compounds .
Properties
CAS No. |
64003-21-0 |
|---|---|
Molecular Formula |
C22H40O2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
docosa-7,17-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h5-6,15-16H,2-4,7-14,17-21H2,1H3,(H,23,24) |
InChI Key |
VJGJWXQYNCPGET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCC=CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















